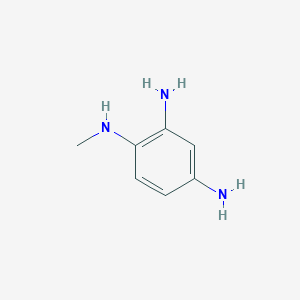

n1-Methylbenzene-1,2,4-triamine

Description

Significance of Aryl Triamines in Chemical Synthesis and Materials Science

Aryl amines, in general, are fundamental to the production of a vast array of chemicals, including dyes, polymers, and pharmaceuticals. rsc.orgrsc.org Triarylamines, a class of aryl amines, are particularly crucial as hole transport materials in organic electroluminescent devices and dye-sensitized solar cells. rsc.org The strategic arrangement of multiple amine groups on an aromatic ring, as seen in aryl triamines, provides a versatile platform for creating complex molecular architectures. This multi-functionality is leveraged in the development of advanced materials, such as high-performance polymers and covalent organic frameworks (COFs). wikipedia.orgrsc.org The ability to precisely control the crosslinking density in polymers by using triamine-functionalized crosslinkers allows for the tailoring of material properties like thermal resistance and reprocessability. rsc.org

Historical Context of N1-Methylbenzene-1,2,4-triamine Investigation

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound is notably active in the field of medicinal chemistry. It is utilized as a key intermediate in the synthesis of potent and selective inhibitors of protein tyrosine kinases, such as epidermal growth factor receptor (EGFR). epo.orgacs.org These inhibitors are being investigated for their potential in cancer therapy, particularly for non-small-cell lung cancer (NSCLC) patients with specific mutations. epo.orgacs.org The synthesis of these complex drug molecules often involves a multi-step process where the triamine serves as a crucial building block. acs.orggoogleapis.com Future research is likely to continue exploring the utility of this compound in developing new therapeutic agents and potentially in creating novel materials with tailored electronic and physical properties.

| Property | Value |

| CAS Number | 60651-29-8 pharmaffiliates.com |

| Molecular Formula | C₇H₁₁N₃ pharmaffiliates.com |

| Molecular Weight | 137.19 g/mol pharmaffiliates.com |

Structure

3D Structure

Properties

IUPAC Name |

1-N-methylbenzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILHLCVBOALKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 Methylbenzene 1,2,4 Triamine and Its Precursors

Established Synthetic Pathways to N1-Methylbenzene-1,2,4-triamine

The synthesis of this compound, also known by its IUPAC name N1-Methyl-1,2,4-benzenetriamine, is not a single-step process but rather a sequence of carefully controlled chemical reactions. The established pathways generally involve the strategic introduction and transformation of functional groups on a benzene (B151609) ring.

Multi-Step Synthetic Strategies

A common and logical synthetic route to this compound involves a multi-step strategy starting from readily available precursors. One such pathway begins with the formation of a dinitroaniline derivative, which is then selectively reduced.

A plausible pathway can be outlined as follows:

Formation of N-Methyl-2,4-dinitroaniline: This key intermediate can be synthesized through two primary methods. The first involves the direct nitration of N-methylaniline using a mixture of concentrated nitric and sulfuric acids. ontosight.ai The second method is a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and methylamine.

Selective Reduction to an Intermediate Diamine: The subsequent step involves the selective reduction of one of the two nitro groups on N-Methyl-2,4-dinitroaniline. The nitro group at the 4-position is often preferentially reduced. This can be achieved using specific reducing agents like sodium sulfide (B99878) (in a process known as the Zinin reduction) or through controlled catalytic hydrogenation. stackexchange.com This step yields the intermediate N1-methyl-4-nitrobenzene-1,2-diamine. coreyorganics.com

Final Reduction to this compound: The final step is the reduction of the remaining nitro group of N1-methyl-4-nitrobenzene-1,2-diamine to an amine group. This is typically accomplished through catalytic hydrogenation to produce the target compound.

This strategic, step-wise reduction is crucial for obtaining the desired isomer and avoiding a mixture of products.

Catalytic Reduction Approaches in Synthesis

Catalytic reduction, specifically catalytic hydrogenation, is a cornerstone of the synthesis of this compound, primarily used for converting nitro groups into primary amines. researchgate.net This method is favored for its efficiency, cleanliness, and ability to be selective under controlled conditions.

The reduction of nitroaromatics can proceed through several intermediates, such as nitroso, hydroxylamine, azo, and hydrazo compounds, before reaching the final amine. researchgate.net Achieving a high yield of the desired amine requires careful selection of the catalyst, solvent, and reaction conditions.

Commonly employed catalysts for the hydrogenation of nitroaromatics include precious metals supported on carbon, such as Palladium (Pd/C), Platinum (Pt/C), and also Raney Nickel (Ni). rsc.orgencyclopedia.pub For instance, the reduction of various nitro compounds to their corresponding primary amines has been successfully achieved with high yields using a Pd/AlO(OH) catalyst with sodium borohydride (B1222165) as a hydrogen source in a water/methanol mixture. rsc.org The choice of catalyst can influence selectivity; for example, in the hydrogenation of dinitro compounds, some catalytic systems can be tuned to selectively reduce one nitro group while leaving the other intact. researchgate.net

Precursor Compounds and Starting Materials in this compound Synthesis

The successful synthesis of this compound relies on the availability and purity of its precursor compounds. Based on the established synthetic pathways, the primary starting materials and key intermediates are:

N-Methylaniline: A fundamental starting material for the nitration pathway. ontosight.ai

1-Chloro-2,4-dinitrobenzene: An alternative starting material for the nucleophilic substitution pathway to create the key dinitro intermediate.

N-Methyl-2,4-dinitroaniline: This is a critical intermediate formed in the first stage of the synthesis. ontosight.ai Its properties are central to the subsequent reduction steps.

N1-Methyl-4-nitrobenzene-1,2-diamine: This intermediate is the product of the selective reduction of N-Methyl-2,4-dinitroaniline and is the direct precursor to the final product. coreyorganics.com

The properties of these key precursors are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methylaniline | 100-61-8 | C₇H₉N | 107.15 |

| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 |

| N-Methyl-2,4-dinitroaniline | 2044-88-4 | C₇H₇N₃O₄ | 197.15 |

| N1-Methyl-4-nitrobenzene-1,2-diamine | 41939-61-1 | C₇H₉N₃O₂ | 167.17 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to reduce environmental impact. In the context of producing this compound, several green strategies can be implemented.

Catalysis: The use of catalytic hydrogenation is inherently greener than stoichiometric reductions (e.g., using metals like iron or tin in acid), as it reduces waste and often proceeds under milder conditions. researchgate.netyoutube.com Catalysts can frequently be recovered and reused, further enhancing sustainability. rhhz.net

Solvent Choice: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water is an ideal green solvent, and catalytic transfer hydrogenation of nitroarenes has been shown to be effective in aqueous systems. researchgate.netrsc.org

Atom Economy: The synthetic pathway should be designed to maximize the incorporation of atoms from the starting materials into the final product. Catalytic hydrogenation pathways generally have high atom economy.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. The reduction of nitroaryl groups using agents like sodium dithionite (B78146) has been successfully demonstrated under flow conditions, suggesting a potential green manufacturing process. beilstein-journals.org

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. The key parameters for optimization are centered around the catalytic reduction steps.

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd, Pt, Ni) and its support can significantly affect reaction rate and selectivity. rsc.orgresearchgate.net Studies have shown that increasing the catalyst loading generally increases the reaction rate, but an optimal loading must be found to balance cost and efficiency. helgroup.com

Temperature and Pressure: Catalytic hydrogenations are sensitive to both temperature and hydrogen pressure. For the selective reduction of nitroaromatics to hydroxylamines (an intermediate before the amine), higher yields were obtained at low temperatures and increased hydrogen pressure. rsc.org For full reduction to the amine, conditions are typically adjusted. For instance, magnesium-catalyzed hydrogenation of C=N bonds showed significant dependence on temperature, with higher temperatures leading to complete conversion. acs.org

Solvent and pH: The solvent system can influence catalyst activity and selectivity. While alcohols like ethanol (B145695) are common, aqueous systems are being explored for green chemistry reasons. rsc.orgrsc.org The pH of the medium can also be a critical factor, especially when using reducing agents like sodium borohydride. rsc.org

Additives: In some cases, the addition of promoters or modifiers can enhance catalyst performance. For example, the addition of an amine additive (TMEDA) was found to dramatically increase the yield of N-arylhydroxylamine in a platinum-catalyzed hydrogenation. rsc.org Similarly, the modification of a Ruthenium catalyst with Tin Oxide (SnOx) increased both activity and selectivity for the partial hydrogenation of m-dinitrobenzene. researchgate.net

A summary of parameters that can be optimized for a generic nitroarene hydrogenation is presented below.

| Parameter | Effect on Reaction | Example of Optimization |

| Catalyst Type | Influences activity and selectivity. | Pd/C is common for full reduction; modified catalysts (e.g., Ru-SnOx) can favor partial reduction. researchgate.net |

| Catalyst Loading | Affects reaction rate. | Increasing catalyst amount typically speeds up the reaction, but an economic optimum exists. helgroup.com |

| Temperature | Impacts reaction rate and selectivity. | Lower temperatures may favor intermediate products, while higher temperatures drive the reaction to completion. rsc.orgacs.org |

| Hydrogen Pressure | Influences reaction rate and selectivity. | Higher pressure can increase the rate and sometimes alter the product distribution. rsc.org |

| Solvent | Affects catalyst activity and solubility. | Ethanol, methanol, and increasingly, aqueous systems are used. rsc.orgrsc.org |

| Additives/Modifiers | Can improve selectivity and yield. | TMEDA has been used to boost yields in Pt-catalyzed reactions. rsc.org |

By systematically optimizing these variables, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms of N1 Methylbenzene 1,2,4 Triamine

Electrophilic Aromatic Substitution Reactions of N1-Methylbenzene-1,2,4-triamine

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating amine groups and an electron-donating methyl group. These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. lumenlearning.comlibretexts.org

Directing Effects of Amine and Methyl Substituents

All substituents on the this compound ring—the primary amine (-NH2), the secondary amine (-NHCH3), and the methyl (-CH3) group—are classified as activating groups. libretexts.org They direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgchemguide.co.uk The activating strength of these groups generally follows the order: -NH2 > -NHR > -CH3. libretexts.org

In this compound, the available positions for substitution are at carbons 3, 5, and 6. The directing effects of the existing substituents on these positions can be summarized as follows:

Position 3: Is ortho to the amine group at C2 and the amine group at C4. It is meta to the N1-methylamine group at C1 and the methyl group (if we consider the parent toluene (B28343) derivative for numbering, though the IUPAC name does not require it).

Position 5: Is ortho to the amine group at C4 and para to the N1-methylamine group at C1.

Position 6: Is ortho to the N1-methylamine group at C1 and meta to the amine groups at C2 and C4.

Given that amine groups are powerful ortho, para-directors, substitution is strongly favored at positions 5 and 3, which are ortho or para to at least two amine groups. The strongest activating groups, the amines, will dominate the directing effects. youtube.com Therefore, electrophilic attack is most likely to occur at position 5, which is para to one amine and ortho to another, and at position 3, which is ortho to two amine groups. The steric hindrance around position 3, being situated between two substituents, might favor substitution at the less hindered position 5.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH2 (Amine) | Electron-Donating (Resonance) | Strongly Activating libretexts.org | Ortho, Para libretexts.org |

| -NHCH3 (Methylamine) | Electron-Donating (Resonance) | Strongly Activating libretexts.org | Ortho, Para libretexts.org |

Mechanistic Studies of Substitution Pathways

While specific mechanistic studies for this compound are not widely available in published literature, the pathway follows the general mechanism for electrophilic aromatic substitution. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orglibretexts.org

Attack by the Electrophile: The π-electron system of the highly activated benzene ring attacks an electrophile (E+), forming a new C-E bond and a resonance-stabilized arenium ion. The positive charge of this intermediate is delocalized over the aromatic ring and, crucially, can be stabilized by the lone pairs of electrons on the nitrogen atoms of the amine groups, particularly when the attack is at the ortho or para positions. libretexts.org This additional stabilization significantly lowers the activation energy for substitution at these positions.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring to yield the final substituted product. chemguide.co.uklibretexts.org

The stability of the intermediate carbocation determines the regioselectivity. For this compound, attack at positions 3 and 5 allows for resonance structures where the positive charge is delocalized onto the adjacent nitrogen atoms, providing substantial stabilization and making these pathways the most favorable.

Nucleophilic Reactions Involving this compound

The amine groups of this compound are nucleophilic centers and can readily participate in reactions with electrophiles. These include reactions such as alkylation, acylation, and condensation.

However, the aromatic ring itself is a very poor substrate for nucleophilic aromatic substitution (NAS). youtube.com NAS reactions typically require an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO2 or -CN), and must possess a good leaving group (such as a halide). youtube.com this compound is the opposite; it is highly electron-rich due to its multiple electron-donating substituents, which deactivates the ring toward nucleophilic attack. youtube.com Therefore, direct substitution of a group on the ring by an external nucleophile is not a characteristic reaction for this compound under normal conditions.

Condensation and Cyclization Reactions of this compound

The presence of vicinal amine groups (at positions 1 and 2, and at 1 and 4 if considering the N-methyl group) makes this compound a prime candidate for condensation and subsequent cyclization reactions to form heterocyclic systems. The ortho-diamine functionality (at C1 and C2) is particularly reactive.

Drawing parallels with the known reactivity of N-methylbenzene-1,2-diamine, this compound can be expected to react with a variety of carbonyl-containing compounds. chemicalbook.com For instance:

Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones would likely lead to the formation of benzimidazole (B57391) derivatives. The reaction proceeds via the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.

Reaction with Carboxylic Acids and Derivatives: Treatment with carboxylic acids, acid chlorides, or esters can also yield 2-substituted benzimidazoles.

Reaction with Dicarbonyl Compounds: Reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives.

These types of reactions are fundamental in synthetic organic chemistry for the construction of biologically relevant heterocyclic scaffolds. For example, N-methyl-1,2-phenylenediamine is used in the synthesis of 1-methyl-2-arylbenzimidazoles. chemicalbook.com

Redox Chemistry and Electrochemical Behavior of this compound

Aromatic amines are well-known to be redox-active compounds, capable of undergoing oxidation. The electron-rich nature of this compound makes it particularly susceptible to oxidation.

The electrochemical behavior of this compound would be characterized by one or more oxidation waves at relatively low positive potentials when studied by techniques like cyclic voltammetry. The oxidation process typically involves the removal of electrons from the amine nitrogen atoms or the π-system of the ring to form radical cations. These radical species can be unstable and may undergo further reactions, such as dimerization or polymerization, leading to the formation of complex colored products. This behavior is characteristic of aniline (B41778) and its derivatives.

While specific electrochemical data for this compound is scarce, studies on related phenylenediamine structures show that they are readily oxidized. researchgate.net The precise redox potential and the stability of the oxidized species would be influenced by factors such as pH and the solvent system used. The presence of three amine groups would likely result in complex electrochemical behavior with multiple, potentially overlapping, redox events corresponding to the sequential oxidation of the different amine functionalities.

Derivatives and Structural Analogs of N1 Methylbenzene 1,2,4 Triamine

Synthesis and Characterization of Substituted N1-Methylbenzene-1,2,4-triamine Derivatives

The synthesis of derivatives from this compound primarily involves the chemical modification of its three amino groups. The differing basicity and steric environment of these amines—a primary aromatic amine at C4, another primary aromatic amine at C2, and a secondary N-methylamino group at C1—allow for selective reactions under controlled conditions.

Common synthetic transformations include acylation, alkylation, and condensation reactions. For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities, which can alter the compound's electronic properties and potential for hydrogen bonding. The selective acylation of the more nucleophilic primary amino groups over the secondary N-methylamino group can often be achieved by carefully controlling reaction stoichiometry and conditions.

Alkylation reactions, typically with alkyl halides, can be employed to introduce further substitution on the amino groups, leading to the formation of secondary and tertiary amines. The reactivity of the amino groups towards alkylation is influenced by both electronic and steric factors.

The 1,2-diamine arrangement on the benzene (B151609) ring is particularly useful for the synthesis of heterocyclic derivatives. Condensation reactions with dicarbonyl compounds, such as α-diketones or their equivalents, can lead to the formation of substituted quinoxalines. Similarly, reaction with carboxylic acids or their derivatives can yield benzimidazoles. For example, N-methyl-1,2-phenylenediamine is a known precursor for the synthesis of 1-methyl-2(hetero)arylbenzimidazoles and 1-methyl-1H-benzimidazole-2(3H)-thione. sigmaaldrich.com

The characterization of these newly synthesized derivatives relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, confirming the position of substituents, and providing insight into the electronic environment of the atoms. Infrared (IR) spectroscopy is used to identify key functional groups, such as N-H and C=O stretching vibrations in acylated derivatives. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 1: Potential Synthetic Derivatives of this compound and Characterization Data

| Derivative Name | Potential Synthetic Route | Key Characterization Features |

| N-Acetyl-N1-methylbenzene-1,2,4-triamine | Acylation with acetyl chloride | Appearance of amide C=O stretch in IR; ¹H NMR shows a singlet for the acetyl methyl group. |

| N,N'-Diacetyl-N1-methylbenzene-1,2,4-triamine | Acylation with excess acetic anhydride | Disappearance of primary N-H signals in ¹H NMR; two distinct amide signals may be observed. |

| Quinoxaline (B1680401) derivative | Condensation with a 1,2-dicarbonyl compound | Formation of a new heterocyclic ring confirmed by 2D NMR techniques; UV-Vis absorption shifts. |

| Benzimidazole (B57391) derivative | Reaction with a carboxylic acid or aldehyde | ¹H and ¹³C NMR shifts indicative of benzimidazole ring formation. |

Exploration of Isomeric Forms and Their Chemical Distinctions

The molecular formula C₇H₁₁N₃ for methylbenzene-triamine can exist in several isomeric forms, distinguished by the positions of the methyl and three amino groups on the benzene ring. Besides this compound, other potential isomers include, but are not limited to, N2-methylbenzene-1,2,4-triamine, N4-methylbenzene-1,2,4-triamine, and various positional isomers where the amino and methyl groups are arranged differently on the benzene ring, such as 2-methylbenzene-1,3,5-triamine.

These isomeric forms exhibit distinct chemical and physical properties due to differences in their electronic and steric environments. The position of the electron-donating methyl group relative to the amino groups significantly influences the basicity of the amines and the reactivity of the aromatic ring towards electrophilic substitution.

For example, in this compound, the methyl group is directly attached to one of the amino nitrogens, increasing its electron density and basicity relative to the unsubstituted primary amino groups. In a positional isomer like 3-methylbenzene-1,2,4-triamine, the methyl group on the ring would activate the ortho and para positions, influencing the regioselectivity of further reactions.

The relative positions of the amino groups are also critical. A 1,2-diamine arrangement, as seen in this compound, is conducive to the formation of five- and six-membered heterocyclic rings upon reaction with appropriate reagents. Isomers lacking this ortho-diamine moiety would not undergo such cyclization reactions. The differing steric hindrance around each amino group in various isomers will also dictate their relative reactivity in substitution reactions.

Table 2: Comparison of Potential Isomers of Methylbenzene-triamine

| Isomer Name | Key Structural Feature | Predicted Chemical Distinction |

| This compound | N-methyl group at position 1; 1,2-diamine motif | Increased basicity of the N1-amino group; potential for quinoxaline/benzimidazole formation. |

| N4-Methylbenzene-1,2,4-triamine | N-methyl group at position 4; 1,2-diamine motif | Altered electronic effects on the ring compared to the N1-isomer; still capable of forming heterocycles. |

| 3-Methylbenzene-1,2,4-triamine | Methyl group on the ring at position 3 | Ring activation by the methyl group influences electrophilic substitution; basicity of amines is altered. |

| 5-Methylbenzene-1,3,5-triamine | Symmetrical arrangement of amino groups | Different reactivity pattern due to lack of ortho-diamine motif; potentially different pKa values. |

This compound as a Core Scaffold for Advanced Chemical Structures

The trifunctional nature of this compound makes it a valuable scaffold for the construction of more complex and advanced chemical structures. Its multiple reactive sites can be selectively functionalized to build molecules with specific three-dimensional arrangements and properties. This is particularly relevant in the fields of medicinal chemistry and materials science.

In medicinal chemistry, such scaffolds are used to present a variety of functional groups in a defined spatial orientation for interaction with biological targets. The ability to form heterocyclic rings like benzimidazoles and quinoxalines is of high interest, as these motifs are present in many biologically active compounds. For example, substituted benzimidazoles are known to exhibit a wide range of pharmacological activities.

In materials science, aromatic triamines are used as monomers or cross-linking agents in the synthesis of high-performance polymers, such as aramids and polyimides. These polymers often exhibit exceptional thermal stability and mechanical strength. The specific substitution pattern of this compound can be used to fine-tune the properties of the resulting polymer, such as solubility, processability, and thermal characteristics. The amino groups can also serve as coordination sites for metal ions, opening possibilities for the creation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Structure-Reactivity Relationships in this compound Analogs

The reactivity of this compound and its analogs is intrinsically linked to their molecular structure. The interplay of electronic and steric effects of the substituents governs the chemical behavior of the molecule.

The amino groups are activating, ortho-para directing groups in electrophilic aromatic substitution, while the methyl group is also activating and ortho-para directing. scispace.comrsc.org The combined effect of these groups in this compound makes the aromatic ring highly electron-rich and susceptible to electrophilic attack. The positions vacant for substitution are highly activated, leading to facile reactions.

The basicity of the amino groups, a key factor in their nucleophilicity, is modulated by the electronic nature of the other substituents. The N-methyl group increases the electron density on the nitrogen it is attached to, making it a stronger base compared to the primary amino groups. However, steric hindrance around the N-methylamino group might temper its reactivity in some cases.

In analogs where additional electron-withdrawing groups (e.g., nitro, halo) are introduced onto the aromatic ring, the nucleophilicity of the amino groups and the reactivity of the ring towards electrophiles would be significantly diminished. Conversely, the introduction of further electron-donating groups would enhance reactivity. A quantitative understanding of these relationships can often be gained through the application of Hammett plots and computational studies, which can correlate substituent parameters with reaction rates and equilibrium constants. researchgate.net These studies are crucial for the rational design of new derivatives with desired reactivity profiles for specific applications.

Applications of N1 Methylbenzene 1,2,4 Triamine in Advanced Materials Science

Polycondensation Reactions and Polymer Development

Polycondensation is a cornerstone of polymer synthesis, involving the reaction of polyfunctional monomers to form high-molecular-weight polymers with the elimination of a small molecule such as water. Aromatic amines are crucial monomers in the synthesis of high-performance polymers like polyamides and polyimides, prized for their exceptional thermal stability and mechanical strength. azom.comresearchgate.net

The trifunctional nature of N1-Methylbenzene-1,2,4-triamine makes it a particularly interesting monomer for creating cross-linked or branched polymer architectures. In polycondensation reactions with diacyl chlorides or dianhydrides, the amine groups of the triamine can react to form amide or imide linkages, respectively.

For instance, the reaction with a dicarboxylic acid chloride would be expected to yield a polyamide. The presence of three amine groups allows for the formation of a three-dimensional network structure, which can impart high rigidity and thermal resistance to the resulting material. The synthesis of aromatic polyamides typically involves a solution polycondensation reaction in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often in the presence of a catalyst. mdpi.com

Similarly, reaction with a dianhydride would lead to the formation of a polyimide, a class of polymers renowned for their outstanding thermal and chemical resistance. azom.comresearchgate.net The synthesis usually proceeds via a two-step process involving the formation of a soluble poly(amic acid) intermediate, which is then chemically or thermally converted to the final polyimide. The introduction of a triamine like this compound would result in a cross-linked polyimide network.

A hypothetical polycondensation reaction is outlined below:

| Reactant A | Reactant B | Resulting Polymer Class | Key Linkage |

| This compound | Dicarboxylic acid chloride | Cross-linked Polyamide | Amide (-CO-NH-) |

| This compound | Dianhydride | Cross-linked Polyimide | Imide |

This table illustrates the potential polycondensation reactions involving this compound.

The incorporation of this compound into polymer chains offers several avenues for tailoring polymer architecture and functionality. The methyl group on one of the amines can influence the polymer's properties by introducing a degree of asymmetry and potentially affecting solubility and processability. The introduction of bulky or flexible groups into polymer backbones is a known strategy to enhance solubility without significantly compromising thermal stability. ntu.edu.twdtic.mil

The trifunctionality of this monomer is a key feature for creating branched or hyperbranched polymers. These architectures differ significantly from their linear counterparts, often exhibiting lower viscosity, higher solubility, and a high density of functional end groups. A patent for a triamine monomer containing a phenylacetylene (B144264) base highlights its use in preparing super-branched polyimides with good photoelectric properties. google.com This suggests that polymers derived from this compound could also possess interesting optical or electronic properties.

Furthermore, the unreacted amine groups in a controlled polymerization could be post-functionalized to introduce specific functionalities, leading to materials with tailored properties for applications such as membranes, coatings, or adhesives. The synthesis of triamine-functionalized rigid crosslinkers has been explored for creating thermoset networks and covalent adaptable networks. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and a subclass of these materials, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functional properties of the resulting framework.

Aromatic amines and their derivatives are widely used as ligands in the synthesis of coordination polymers and MOFs. taylorandfrancis.com The nitrogen atoms of the amine groups can coordinate to metal centers, acting as nodes in the framework. The geometry and connectivity of the resulting network are dictated by the coordination preferences of the metal ion and the number and arrangement of the coordinating sites on the ligand.

While direct studies on this compound as a ligand are scarce, research on related amino-functionalized ligands provides valuable insights. For example, amino-functionalized dicarboxylate ligands have been used to construct novel MOFs with interesting fluorescence properties. frontiersin.org The amino groups in these frameworks can also serve as sites for post-synthetic modification, allowing for the introduction of new functionalities. The coordination chemistry of phenylenediamine derivatives is rich and has been explored in various applications, including catalysis and medicine. taylorandfrancis.com

The use of a trifunctional ligand like this compound in MOF synthesis is expected to lead to highly connected and potentially robust frameworks. The three amine groups can coordinate to multiple metal centers, promoting the formation of three-dimensional structures. The presence of the methyl group could influence the local coordination environment and potentially lead to the formation of chiral frameworks.

A key feature of MOFs is their porosity, which can be tuned by the choice of the organic linker. The size and shape of the pores can be controlled by the length and rigidity of the ligand. The use of a relatively compact ligand like this compound would likely result in MOFs with small to medium-sized pores. The amino groups lining the pores can impart specific chemical properties to the framework, such as basicity, which can be advantageous for applications like CO2 capture and catalysis. rsc.org Research on amine-functionalized MOFs has shown that the amino groups can enhance the adsorption of small molecules like dichloromethane (B109758) and trichloromethane. rsc.org

Potential MOF Properties with this compound as a Ligand:

| Ligand Feature | Potential Impact on MOF Properties |

| Trifunctionality | High network connectivity, potentially leading to robust frameworks. |

| Aromatic Core | Thermal stability and potential for π-π stacking interactions. |

| Amine Groups | Coordination sites for metal ions; can impart basicity to the pores. |

| Methyl Group | May influence local structure and lead to chiral frameworks. |

This table summarizes the potential influence of this compound's structural features on the properties of the resulting MOFs.

Role of this compound in Functional Materials (e.g., Sensory Materials)

Functional materials are designed to possess specific properties that enable them to perform a particular function, such as sensing, catalysis, or energy storage. The chemical and electronic properties of this compound suggest its potential utility in the development of such materials, particularly in the area of chemical sensors.

Polymers and MOFs derived from aromatic amines have shown promise as sensory materials. For example, conductive polymers based on phenylenediamines are known to exhibit redox activity and changes in electrical conductivity upon protonation, which can be exploited for sensor development. researchgate.net An electrochemical sensor based on a Co-MOF has demonstrated excellent sensitivity towards certain aromatic amines. rsc.orgrsc.org

The amine groups in this compound can act as recognition sites for specific analytes through hydrogen bonding or other intermolecular interactions. A polymer or MOF incorporating this triamine could therefore be designed to selectively bind to target molecules, leading to a measurable change in an optical or electrical signal. The development of electrochemical biosensors for the detection of biogenic amines is an active area of research, and materials based on functionalized amines play a crucial role. nih.gov

Furthermore, the reaction of amines with certain compounds can lead to a color change, a principle used in colorimetric sensors. For instance, the gas-solid reaction of volatile amines with tetrachloro-p-benzoquinone results in a distinct color change, enabling visual detection. nih.gov It is conceivable that materials functionalized with this compound could be developed into similar visual sensing platforms for the detection of specific analytes.

Potential in Other Material Science Domains

This compound, a substituted aromatic triamine, presents considerable potential in various domains of material science, primarily owing to the reactive nature of its three amine functional groups. While extensive research dedicated solely to this specific compound is limited, its structural characteristics suggest a range of prospective applications, particularly in the realm of high-performance polymers and composite materials. The presence of a methyl group on the benzene (B151609) ring can further influence its solubility and processing characteristics in organic solvents and polymer matrices.

The primary reactive sites, the amine groups, can readily participate in various polymerization and cross-linking reactions. This makes this compound a promising candidate as a monomer or a curing agent. Aromatic amines are well-established in the synthesis of robust materials known for their thermal stability and mechanical strength. wikipedia.org

One of the most direct potential applications for this compound is as a curing agent for epoxy resins. wikipedia.orgthreebond.co.jp The amine groups can react with the epoxide rings of the resin to form a rigid, three-dimensional cross-linked network. threebond.co.jp The trifunctional nature of this triamine would likely lead to a high cross-link density, which could impart enhanced thermal resistance, chemical inertness, and mechanical properties to the cured epoxy system. threebond.co.jp Aromatic amines, in general, are known to produce cured epoxies with superior heat and chemical resistance compared to their aliphatic counterparts. threebond.co.jp

Furthermore, the structure of this compound makes it a viable monomer for the synthesis of high-performance polymers such as polyimides and aramids. titech.ac.jpmdpi.com Polyimides, known for their exceptional thermal stability, chemical resistance, and dielectric properties, are synthesized from the reaction of diamines with dianhydrides. titech.ac.jpresearchgate.netukm.my While typically diamines are used, the incorporation of a triamine like this compound could be explored to create branched or cross-linked polyimide structures with potentially modified properties, such as improved processability or altered mechanical behavior. titech.ac.jp

In the field of aramids, or aromatic polyamides, which are renowned for their high strength and thermal resistance (e.g., Kevlar), aromatic amines are key building blocks. mdpi.com The use of a triamine could lead to the formation of network aramids, which might exhibit unique mechanical and thermal characteristics compared to linear aramids.

The potential of this compound also extends to the development of other advanced materials. For instance, its derivatives could be investigated for applications in the formulation of dyes and pigments, given that primary aromatic amines are precursors to azo dyes. wikipedia.org Moreover, polymers incorporating this triamine could be explored for applications in electronics, where materials with specific dielectric and thermal properties are required. The introduction of a methyl group and three amine functionalities onto a benzene ring provides a versatile platform for further chemical modifications, opening avenues for the design of novel functional materials.

While direct experimental data on the performance of this compound in these applications is not widely published, the fundamental principles of polymer chemistry and material science provide a strong basis for its potential utility. Further research and characterization are necessary to fully elucidate the performance and advantages of incorporating this specific triamine into advanced material systems.

Theoretical and Computational Investigations of N1 Methylbenzene 1,2,4 Triamine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of N1-Methylbenzene-1,2,4-triamine. These computational methods allow for the detailed examination of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a widely used method for these calculations. nih.gov For methylbenzene molecules, DFT has been used to study the effect of the methyl group on the electronic properties of the benzene (B151609) ring. researchgate.net These calculations typically involve geometry optimization, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy structure on the potential energy surface. nih.govchemijournal.com The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it is a true minimum. chemijournal.com

Studies on related aromatic compounds have shown that the addition of a methyl group can influence the electronic properties of the benzene ring, often resulting in a lower energy gap compared to unsubstituted benzene. researchgate.net The total energies calculated through DFT can indicate the stability of the molecule. chemijournal.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. chemijournal.comresearchgate.net A smaller HOMO-LUMO gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. chemijournal.com

The HOMO and LUMO energies are calculated using methods like DFT with specific basis sets, such as B3LYP/6-311++G(d,p). researchgate.net These calculations can be performed for the molecule in the gas phase as well as in different solvents to understand the effect of the medium on the electronic properties. researchgate.net The distribution of HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attacks.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). The energy is related to the ionization potential. chemijournal.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). The energy is related to the electron affinity. chemijournal.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. chemijournal.comresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.netresearchgate.net

Typically, red-colored regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas show regions of neutral potential. researchgate.net By analyzing the MEP map of this compound, one can identify the likely sites for chemical reactions. The nitrogen atoms of the amine groups and the π-system of the benzene ring are expected to be electron-rich regions, while the hydrogen atoms of the amine and methyl groups would be electron-deficient. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Aromaticity Analysis of the Benzene Ring in this compound

The aromaticity of the benzene ring in this compound is a key determinant of its stability and reactivity. While the benzene ring is inherently aromatic, the presence of substituents—three amine groups and one methyl group—can modulate this property. These substituents can influence the electron delocalization within the ring through resonance and inductive effects. The amine groups are strong activating groups that donate electron density to the ring, potentially increasing its π-electron delocalization. The methyl group is a weakly activating group.

Computational methods can be employed to quantify the aromaticity of the substituted benzene ring. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA) index are commonly used for this purpose. These analyses would provide a quantitative measure of the degree of aromaticity and how it is affected by the specific substitution pattern of this compound.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Understanding the chemical transformations of this compound requires the modeling of reaction pathways and the analysis of transition states. This involves using computational methods to map out the potential energy surface for a given reaction, identifying the minimum energy path from reactants to products. nih.gov A crucial aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, potential reactions of interest could include electrophilic aromatic substitution, oxidation of the amine groups, or reactions involving the methyl group. Computational modeling can provide detailed information about the geometry of the transition state, its energy, and the vibrational frequencies associated with it. This allows for the calculation of activation energies, which are critical for predicting reaction rates. For instance, in the synthesis of derivatives, such as the formation of Mannich bases from related triazole compounds, understanding the reaction mechanism is vital. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various environments, such as in solution or interacting with other molecules. nih.gov Unlike the static picture provided by quantum chemical calculations on a single molecule, MD simulations track the movements of atoms over time, providing insights into conformational changes, intermolecular interactions, and solvent effects.

Advanced Spectroscopic Characterization Methodologies for N1 Methylbenzene 1,2,4 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N1-Methylbenzene-1,2,4-triamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

In ¹H-NMR spectroscopy, the chemical environment of each proton determines its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). For this compound, distinct signals are expected for the aromatic protons, the amine (NH and NH₂) protons, and the N-methyl (CH₃) protons. The aromatic protons will appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. Their specific shifts and splitting patterns (multiplicity) will be influenced by the positions of the three amino groups. The protons of the primary amine (NH₂) and secondary amine (NH) groups are exchangeable and their signals can be broad, appearing over a wide range of chemical shifts. The methyl protons attached to the nitrogen will produce a characteristic singlet in the upfield region.

¹³C-NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons will resonate in the downfield region (typically 100-150 ppm). The carbons directly bonded to the nitrogen atoms will be significantly influenced by the electron-donating nature of the amino groups, affecting their chemical shifts. The carbon of the N-methyl group will appear at a much higher field.

Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| ¹H-NMR | ¹³C-NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.0 - 7.5 | Aromatic C-NHCH₃ | 140 - 150 |

| NH₂ | Variable, broad | Aromatic C-NH₂ | 135 - 145 |

| NH | Variable, broad | Aromatic C-H | 110 - 130 |

| N-CH₃ | 2.5 - 3.0 | N-CH₃ | 30 - 40 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY would show correlations between adjacent aromatic protons, helping to determine their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals of the aromatic C-H units and the N-methyl group by linking the proton and carbon spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic fingerprints of its functional groups.

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (two bands for NH₂) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Ring Stretching | 1500 - 1600 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-N bonds, providing additional structural confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of multiple amino groups, which are strong auxochromes (color-enhancing groups), is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. The positions and intensities of these absorption bands are sensitive to the substitution pattern on the benzene ring and the solvent used.

Analysis of Electronic Transitions and Conjugation

A definitive analysis of the electronic transitions and conjugation within this compound would require Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of UV and visible light by the molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, with its characteristic absorption maxima (λmax), would provide insights into the extent of the conjugated π-electron system across the benzene ring and the influence of the three amine substituents and the N1-methyl group.

The positions and intensities of these absorption bands are sensitive to the electronic environment. The amino groups, being strong electron-donating groups, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, indicating a decrease in the energy gap for π-π* transitions. The precise wavelengths of these transitions, however, remain undetermined without experimental data.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the confident determination of its elemental composition. While the nominal molecular weight can be calculated from the chemical formula (C₇H₁₁N₃), HRMS provides a much more precise value, which is crucial for distinguishing between compounds with the same nominal mass. Specific HRMS data for this compound is not currently available.

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of the molecule, revealing information about its structural connectivity. For this compound, characteristic fragmentation would likely involve the loss of the methyl group, cleavage of C-N bonds, and rearrangements of the aromatic ring. A detailed fragmentation table cannot be constructed without experimental mass spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) Analysis

To perform Single Crystal X-ray Diffraction (SCXRD), a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through this crystal would be analyzed to generate a detailed 3D model of the molecule's structure in the solid state. This would reveal the planarity of the benzene ring, the pyramidal or planar geometry of the nitrogen atoms in the amine groups, and the orientation of the methyl group. Specific crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound are not documented in the available literature.

Powder X-ray Diffraction (PXRD) for Crystalline Purity

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides information on the crystalline phases present and can be used to assess the purity of a crystalline solid. A PXRD pattern for a pure, crystalline sample of this compound would show a characteristic set of peaks at specific diffraction angles (2θ). This pattern could then be used as a reference to confirm the identity and crystalline purity of subsequent batches. Without an experimental PXRD pattern, a data table of characteristic peaks cannot be provided.

Emerging Research Frontiers and Future Directions

Integration of N1-Methylbenzene-1,2,4-triamine in Supramolecular Chemistry

The unique structure of this compound, featuring multiple amine groups with varying basicity and hydrogen-bonding capabilities, makes it a compelling candidate for the construction of complex supramolecular assemblies. These assemblies are formed through non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

The presence of both primary and secondary amine functionalities allows for directional and selective interactions, which are crucial for designing intricate, self-assembling systems. Researchers are exploring how the methyl group on one of the amine nitrogens can influence the steric and electronic properties of the molecule, thereby guiding the formation of specific supramolecular architectures like metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). The potential for this compound to act as a versatile building block in the creation of functional materials with applications in gas storage, separation, and sensing is a significant driver of this research.

Novel Catalytic Applications Derived from this compound Structures

The amine groups in this compound can serve as active sites for catalysis. The exploration of this compound and its derivatives in catalysis is an emerging area of interest. The focus lies in leveraging the nucleophilic nature of the amine groups and their ability to coordinate with metal centers to develop novel catalysts.

One potential application is in organocatalysis, where the molecule itself, without a metal component, can catalyze organic reactions. The different reactivity of the primary and secondary amines could be exploited for selective transformations. Furthermore, this compound can act as a ligand to stabilize and modulate the reactivity of transition metal catalysts. Research in this area aims to develop catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations, with an emphasis on achieving high efficiency, selectivity, and sustainability.

Advanced Characterization Techniques in this compound Research

A thorough understanding of the structure-property relationships of this compound and its derivatives is fundamental for advancing its applications. Advanced characterization techniques are indispensable for elucidating the fine details of its molecular and electronic structure, as well as the nature of its interactions in larger assemblies.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed information about the connectivity and chemical environment of the atoms within the molecule. X-ray crystallography is another powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state, which is crucial for understanding its packing and intermolecular interactions. Additionally, techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are employed to probe the vibrational modes of the molecule, offering insights into its bonding and functional groups.

Computational Predictions Guiding Experimental this compound Research

Computational chemistry has become an integral part of modern chemical research, providing valuable insights that can guide and complement experimental work. In the context of this compound, computational methods are being used to predict its properties and reactivity, thereby accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This information is critical for understanding its reactivity and designing new derivatives with tailored properties. Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments and its interactions with other molecules, which is particularly relevant for its application in supramolecular chemistry and catalysis. These computational predictions help to rationalize experimental observations and to screen potential candidates for specific applications before they are synthesized in the lab, saving time and resources.

Interdisciplinary Research Involving this compound

The future of this compound research is likely to be characterized by increasing collaboration across different scientific disciplines. Its versatile chemical nature makes it a molecule of interest not only to synthetic chemists but also to materials scientists, physicists, and biologists.

In materials science, its potential as a building block for functional polymers and porous materials is being explored. In the field of electronics, derivatives of this compound could find applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) due to their potential semiconducting properties. Furthermore, the biological activity of related aromatic amines suggests that this compound and its derivatives could be investigated for potential pharmaceutical or agrochemical applications, although this area of research is still in its infancy. The convergence of expertise from various fields will be crucial for unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-Methylbenzene-1,2,4-triamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of nitro or dinitro precursors (e.g., 2,4-dinitrofluorobenzene derivatives) using Pd/C under controlled pressure (e.g., 40 bars) and acidic conditions (HCl). For example, hydrogenation of N1-(5-(tert-butylamino)-2,4-dinitrophenyl)-N2,N4-dioctylbenzene-1,2,4-triamine in methanol achieved 98% purity after recrystallization . Reaction solvents (e.g., ethyl acetate vs. dichloromethane) and temperature (0°C to 25°C) critically affect regioselectivity and yield, as shown in comparative studies .

Q. Which analytical techniques are most effective for characterizing this compound and verifying structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns and amine proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation and fragmentation patterns, as demonstrated for related benzene-1,2,4-triamine derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), particularly for pharmaceutical impurity profiling .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Stability studies indicate that this compound should be stored at -20°C in inert atmospheres to prevent oxidation of the triamine moiety. Accelerated degradation experiments (40°C/75% RH) reveal formation of quinone-like byproducts via autoxidation, detectable via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in regioselectivity during the synthesis of N1-alkylated benzene-1,2,4-triamine derivatives?

- Methodological Answer : Regioselectivity in alkylation reactions is influenced by steric hindrance and electronic effects of substituents. For example, introducing trifluoromethyl groups at the para position (e.g., N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine) directs alkylation to the less hindered amine site, as confirmed by DFT calculations and kinetic studies . Contradictions in yields between studies (e.g., 38% vs. 96% under different solvents) highlight the role of solvent polarity in stabilizing transition states .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) optimizes geometries to assess electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking simulations with targets like EGFR kinase (linked to osimertinib impurities) reveal binding affinities, where the triamine group’s hydrogen-bonding capacity correlates with inhibitory potency . Experimental validation via enzyme assays (IC₅₀) is recommended to resolve discrepancies between predicted and observed activities .

Q. What strategies mitigate challenges in detecting low-concentration impurities of this compound in pharmaceutical formulations?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) enhances sensitivity for trace impurity detection (e.g., <0.1% w/w). For osimertinib-related impurities, a C18 column with 0.1% formic acid in acetonitrile/water gradients achieves baseline separation, validated per ICH Q3A guidelines .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 129–131°C vs. broader ranges)?

- Methodological Answer : Variations arise from differences in crystallinity and purification methods. Recrystallization from ethanol produces sharper melting points (129–131°C) compared to crude solids . Differential scanning calorimetry (DSC) is recommended to assess polymorphic forms and hydrate contributions .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.